
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline is a compound that belongs to the class of fluorinated pyridines and isoquinolines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine in the pyridine ring enhances the compound’s stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and isoquinoline precursors. One common method involves the use of the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The isoquinoline moiety can be synthesized through various cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline can be compared with other fluorinated pyridines and isoquinolines:
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
3-Fluoropyridine: Another isomer with distinct chemical properties and uses.
6-Fluoroisoquinoline: Shares the isoquinoline core but differs in the position of the fluorine atom, leading to variations in biological activity and chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Propriétés
Formule moléculaire |
C16H13FN2O2 |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
1-(6-fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C16H13FN2O2/c1-20-13-7-10-5-6-18-16(12(10)8-14(13)21-2)11-3-4-15(17)19-9-11/h3-9H,1-2H3 |
Clé InChI |
UVJMYCWJHFESGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN=C2C3=CN=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
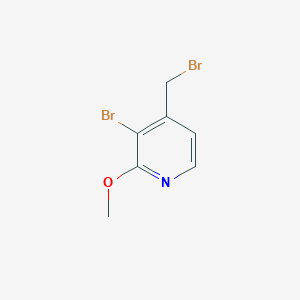
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
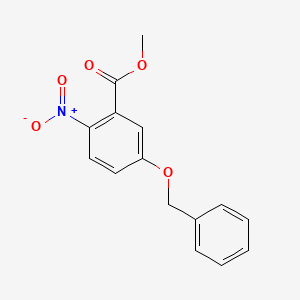
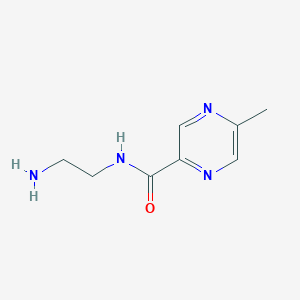

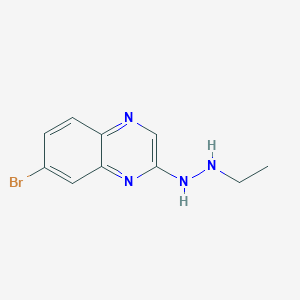
![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)
![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)
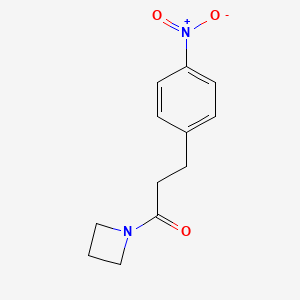
![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)
